molecular formula C24H30O4 B1225998 (3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone

(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone

Cat. No. B1225998
M. Wt: 382.5 g/mol
InChI Key: MCTDXPDDZLFJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'alpha, 5'alpha, 9'XI, 10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone, also known as mogoltacin, belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (3'alpha, 5'alpha, 9'XI, 10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone is primarily located in the membrane (predicted from logP). Outside of the human body, (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone can be found in herbs and spices. This makes (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antidiabetic and Cardioprotective Effects

Umbelliferone has shown promise in treating diabetic cardiomyopathy (DCM) in a type 2 diabetic rat model. Research by Khadrawy and El Sayed (2023) demonstrated that umbelliferone significantly reduced glucose levels, oxidative stress, and inflammation markers. This suggests its potential as a treatment for DCM through its antihyperglycemic, antihyperlipidemic, antioxidant, and anti-inflammatory properties (Khadrawy & El Sayed, 2023).

Biochemical Stability and Transformation

Dawidowicz et al. (2018) explored umbelliferone's structural lability, revealing its transformation into various derivatives during simulated extraction processes. This study highlights its potential applications and transformations in different conditions, impacting its therapeutic use and stability (Dawidowicz, Bernacik, & Typek, 2018).

Radioprotection and Antioxidant Properties

Umbelliferone has been identified as an effective radioprotective agent in human lymphocytes. Kanimozhi et al. (2011) found that it inhibited radiation-induced reactive oxygen species generation, suggesting its potential use in radioprotective therapies (Kanimozhi, Prasad, Ramachandran, & Pugalendi, 2011).

Antifungal and Phytotoxic Effects

Research by Pan et al. (2017) focused on the synthesis of umbelliferone derivatives, finding improved antifungal activity against phytopathogenic fungi. This indicates umbelliferone's potential in agricultural applications, particularly in plant protection (Pan, Li, Jin, Yang, & Qin, 2017).

Treatment of Benign Prostatic Hyperplasia

Kim, Jin, and An (2021) discovered that umbelliferone ameliorates benign prostatic hyperplasia (BPH) by inhibiting cell proliferation and cell cycle progression. This points to its therapeutic potential in the treatment of BPH (Kim, Jin, & An, 2021).

Analytical and Biochemical Applications

Zhou et al. (2001) utilized umbelliferone in the characterization of poly(amidoamine) dendrimers, demonstrating its use in advanced analytical chemistry and materials science (Zhou, Russell, Zhao, & Crooks, 2001).

Overview of Biological Activities

Mazimba (2017) provided a comprehensive overview of umbelliferone's bioactivities, including its antimicrobial, antioxidant, and anti-inflammatory properties. This review underscores its broad potential in various therapeutic fields (Mazimba, 2017).

properties

Product Name

(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

7-[(6-hydroxy-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)methoxy]chromen-2-one

InChI

InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h5-8,10,13,18,20-21,25H,9,11-12,14H2,1-4H3

InChI Key

MCTDXPDDZLFJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C

melting_point

71-72°C

physical_description

Solid

synonyms

mogoltacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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